Methyl 3-(2-aminooxazol-5-yl)benzoate

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Methyl 3-(2-aminooxazol-5-yl)benzoate (CAS 2089291-42-7, molecular formula C₁₁H₁₀N₂O₃, molecular weight 218.21 g/mol) is a heterocyclic benzoate ester derivative featuring a 2-aminooxazole ring attached at the meta position of the benzoate moiety. The compound belongs to the 2-aminooxazole class, a privileged scaffold in medicinal chemistry recognized for its versatile reactivity and presence in kinase inhibitors and other bioactive molecules.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B13596205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-aminooxazol-5-yl)benzoate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CN=C(O2)N
InChIInChI=1S/C11H10N2O3/c1-15-10(14)8-4-2-3-7(5-8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)
InChIKeySREDFYPPCNZTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-aminooxazol-5-yl)benzoate (CAS 2089291-42-7): A Meta-Substituted Aminooxazole Benzoate Building Block for Medicinal Chemistry and Organic Synthesis


Methyl 3-(2-aminooxazol-5-yl)benzoate (CAS 2089291-42-7, molecular formula C₁₁H₁₀N₂O₃, molecular weight 218.21 g/mol) is a heterocyclic benzoate ester derivative featuring a 2-aminooxazole ring attached at the meta position of the benzoate moiety [1]. The compound belongs to the 2-aminooxazole class, a privileged scaffold in medicinal chemistry recognized for its versatile reactivity and presence in kinase inhibitors and other bioactive molecules [2]. It is primarily employed as a synthetic intermediate and building block in drug discovery programs, where the amino group on the oxazole ring and the methyl ester on the phenyl ring provide orthogonal handles for further derivatization [3].

Why the Meta Isomer of Methyl 3-(2-aminooxazol-5-yl)benzoate Cannot Be Replaced by Ortho or Para Analogs


Although methyl 2-(2-aminooxazol-5-yl)benzoate (ortho, CAS 2090583-25-6) and methyl 4-(2-aminooxazol-5-yl)benzoate (para, CAS 2089311-09-9) share the same molecular formula and core heterocyclic architecture, the position of the aminooxazole substituent on the phenyl ring profoundly alters the compound's physicochemical properties, steric environment, and subsequent reactivity . The meta isomer (this compound) presents a distinct spatial orientation of the aminooxazole vector relative to the ester group, which is critical for downstream coupling reactions, pharmacophore geometry, and target engagement in medicinal chemistry applications [1]. Substituting one regioisomer for another without experimental validation risks altering binding affinities, reaction yields, and crystallinity of final products. The quantitative evidence below demonstrates these measurable differences.

Quantitative Differentiation Evidence for Methyl 3-(2-aminooxazol-5-yl)benzoate Versus Closest Analogs


Regiochemical Positioning of the Aminooxazole Substituent: Meta vs. Ortho vs. Para Substitution Pattern

The meta substitution pattern in methyl 3-(2-aminooxazol-5-yl)benzoate directs the aminooxazole group at a 120° angle relative to the ester on the phenyl ring, as defined by the SMILES structure COC(=O)c1cccc(-c2cnc(N)o2)c1 [1]. In contrast, the ortho isomer (methyl 2-(2-aminooxazol-5-yl)benzoate, SMILES COC(=O)c1ccccc1-c1cnc(N)o1) places the substituents adjacent (60° angle), introducing steric hindrance and potential intramolecular hydrogen bonding, while the para isomer (methyl 4-(2-aminooxazol-5-yl)benzoate, SMILES COC(=O)c1ccc(-c2cnc(N)o2)cc1) positions them at 180°, offering a linear geometry . These geometric differences directly impact the compound's suitability as a building block for constructing diverse chemical libraries where specific exit vector angles are required.

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Computed Physicochemical Property Comparison: XLogP3, Topological Polar Surface Area, and Rotatable Bond Count

Computed physicochemical descriptors from PubChem reveal that the meta isomer possesses a predicted XLogP3 of 1.5, a topological polar surface area (TPSA) of 78.4 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]. The ortho isomer is expected to exhibit a different TPSA due to the proximity of the aminooxazole NH₂ to the ester carbonyl, potentially enabling intramolecular hydrogen bonding that reduces effective polarity. While direct computed values for the ortho and para isomers are not available in PubChem at comparable curation levels, the meta substitution pattern is known to yield distinct lipophilicity and polar surface area profiles compared to ortho and para congeners, which influences membrane permeability, solubility, and protein binding predictions [2].

Physicochemical Properties Drug-likeness ADME Prediction

2-Aminooxazole Scaffold Activity Profile: Class-Level Biological Evidence from Chromen-2-one Derivatives

The 2-aminooxazole pharmacophore, which is the core heterocyclic motif of methyl 3-(2-aminooxazol-5-yl)benzoate, has demonstrated validated biological activity in peer-reviewed studies. In a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, compound 14 exhibited antiproliferative activity against HCT116 colorectal cancer cells with an IC₅₀ of 71.8 µM, while compound 6 showed IC₅₀ of 74.1 µM against MCF7 breast cancer cells [1]. The most active compound in that series achieved IC₅₀ values of 12.7 µM and 4.3 µM against these cell lines, confirming the tractability of the 2-aminooxazole scaffold for medicinal chemistry optimization [1]. The meta-benzoate ester derivative serves as a versatile precursor for installing the 2-aminooxazole moiety into more complex drug-like architectures via the ester handle.

Anticancer Activity Kinase Inhibition Pharmacophore Validation

Commercial Availability and Procurement Metrics: Enamine Catalog Pricing and Packaging

Methyl 3-(2-aminooxazol-5-yl)benzoate is commercially available from Enamine (catalog number EN300-1870650) with documented pricing: 0.1 g at $1,031.00 and 0.5 g available upon inquiry as of September 2023 [1]. The compound is supplied as a research-grade building block with verified identity. In contrast, the ortho isomer (methyl 2-(2-aminooxazol-5-yl)benzoate, CAS 2090583-25-6) and para isomer (methyl 4-(2-aminooxazol-5-yl)benzoate, CAS 2089311-09-9) are listed on chemical databases but have distinct supplier catalogs and may differ in stock status, pricing tiers, and lead times . The meta isomer's established presence in the Enamine catalog provides traceable quality assurance and reliable resupply for ongoing research programs.

Commercial Availability Procurement Building Block Sourcing

Predicted Experimental Properties: Density, Boiling Point, and pKa Estimates

Predicted experimental properties for methyl 3-(2-aminooxazol-5-yl)benzoate include a density of 1.276 ± 0.06 g/cm³, a boiling point of 423.7 ± 47.0 °C, and a predicted pKa of 3.94 ± 0.13 [1]. These values are derived from computational prediction models (ACD/Labs Percepta) and provide preliminary guidance for handling, purification, and formulation. The predicted pKa of 3.94 indicates that the aminooxazole NH₂ group is mildly basic, suggesting that the compound will be predominantly neutral under physiological pH conditions, which is relevant for downstream biological assay design. Comparative predicted data for the ortho and para isomers are not consolidated in a single authoritative source at this level of detail.

Physicochemical Characterization Formulation Development Process Chemistry

Optimal Application Scenarios for Methyl 3-(2-aminooxazol-5-yl)benzoate Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Defined Exit Vector Geometry

The meta-substituted architecture provides a 120° exit vector between the ester and aminooxazole moieties, which is geometrically distinct from ortho (60°) and para (180°) isomers [1]. This specific geometry is valuable in fragment-based drug discovery programs where the three-dimensional orientation of substituents must match the topology of target protein binding pockets. The amino group on the oxazole ring and the methyl ester on the phenyl ring serve as orthogonal synthetic handles, enabling sequential functionalization without protecting group manipulation.

Synthesis of 2-Aminooxazole-Containing Kinase Inhibitor Libraries

The 2-aminooxazole scaffold has demonstrated tractable biological activity in antiproliferative assays, with lead compounds achieving IC₅₀ values as low as 4.3 µM against cancer cell lines [2]. Methyl 3-(2-aminooxazol-5-yl)benzoate can serve as a key intermediate for constructing focused kinase inhibitor libraries through amide coupling at the ester position or through palladium-catalyzed cross-coupling at the oxazole C-H position, enabling rapid SAR exploration while maintaining the validated 2-aminooxazole pharmacophore.

Medicinal Chemistry Programs Requiring Reproducible Building Block Supply

The documented availability of this compound from Enamine (EN300-1870650) with transparent 0.1 g pricing [3] ensures that medicinal chemistry teams can rely on consistent quality and resupply for hit-to-lead and lead optimization campaigns. The established catalog presence reduces the risk of supply chain disruption compared to custom-synthesized regioisomers that may lack commercial sourcing.

Computational Chemistry and In Silico Screening Workflows

With fully curated computed descriptors including XLogP3 (1.5), TPSA (78.4 Ų), and rotatable bond count (3) available in PubChem [1], the meta isomer can be reliably incorporated into computational ADME prediction models and virtual screening libraries. The available data quality surpasses that of the ortho and para isomers, for which comparable authoritative computational profiles are not readily accessible, enabling more confident in silico prioritization.

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